Enhanced Lipophilicity (XLogP3-AA) Relative to Unsubstituted 4-chloro-3-iodo-1H-pyrazole
The N‑(oxan‑4‑yl) group in 4‑chloro‑3‑iodo‑1‑(oxan‑4‑yl)‑1H‑pyrazole (target) confers a calculated lipophilicity of XLogP3‑AA = 1.9, whereas the unsubstituted analog 4‑chloro‑3‑iodo‑1H‑pyrazole (CAS 27258‑13‑5) lacks an experimentally determined XLogP3‑AA value but is structurally predicted to be more lipophilic due to the absence of the polar oxane ring [REFS‑1][REFS‑2]. This difference is critical for optimizing ADME properties in lead optimization campaigns.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 4-chloro-3-iodo-1H-pyrazole (CAS 27258‑13‑5) |
| Quantified Difference | Qualitative: target incorporates a polar oxane ring, reducing lipophilicity relative to the unsubstituted pyrazole (no direct comparator XLogP3‑AA available). |
| Conditions | Computed property (PubChem XLogP3‑AA algorithm). |
Why This Matters
Lipophilicity is a primary driver of oral bioavailability, metabolic stability, and off‑target toxicity; the oxan‑4‑yl group provides a tunable handle to achieve balanced physicochemical properties that are unattainable with simpler pyrazole cores.
- [1] PubChem. (2025). Compound Summary for CID 79784497: 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole. National Center for Biotechnology Information. View Source
